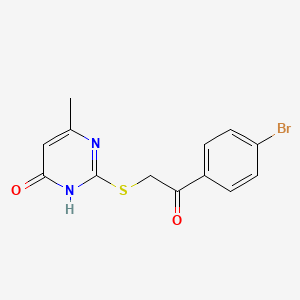

2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one

Description

2-((2-(4-Bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative featuring a 4-bromophenyl-substituted oxoethylthio moiety at the 2-position and a methyl group at the 6-position of the pyrimidinone core. This compound belongs to a class of thiopyrimidines, which are known for their diverse pharmacological activities, including anticonvulsant, antibacterial, and enzyme-modulating effects . Its synthesis typically involves alkylation of 6-methyl-2-thiouracil with 2-(4-bromophenyl)-2-oxoethyl bromide under basic conditions, as described in studies on structurally related anticonvulsant agents .

Properties

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSXJWITENPVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reactions Using Urea Derivatives

The most common route involves cyclizing β-keto esters with urea or thiourea under basic conditions. For example, acetoacetic acid ethyl ester reacts with thiourea in sodium methoxide to yield 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a precursor for further functionalization. This method achieves yields of 75–85% under reflux conditions in ethanol.

Reaction Conditions:

-

Substrate: Ethyl acetoacetate (5.0 g, 0.038 mol)

-

Reagent: Thiourea (3.5 g, 0.046 mol)

-

Base: Sodium methoxide (0.5 eq)

-

Solvent: Ethanol (50 mL)

-

Temperature: 80°C, 6 hours

The thioxo intermediate can be desulfurized or alkylated to introduce the desired thioether group.

Alternative Methods for Pyrimidinone Formation

Alternative approaches include the use of guanidine carbonate with β-diketones, though these methods are less efficient (yields: 60–70%).

Preparation of the 2-(4-Bromophenyl)-2-Oxoethyl Side Chain

The 4-bromophenyl ketone moiety is synthesized via regioselective bromination and ketone formation.

Bromination Techniques for Aromatic Substrates

A patent by EP2532644A1 describes brominating 2-methyl-2-phenylpropanoic acid in aqueous medium to yield 2-(4-bromophenyl)-2-methylpropanoic acid with >99% regioselectivity. Although this compound differs from the target side chain, the method’s principles apply to synthesizing 2-(4-bromophenyl)-2-oxoethyl bromide.

Key Steps:

-

Bromination: React phenylacetic acid derivatives with bromine (1–2 eq) in water at pH 7.

-

Workup: Acidify to pH 1–2, extract with dichloromethane, and recrystallize.

Conditions for 4-Bromophenyl Ketone Synthesis:

-

Substrate: 2-Phenylethanol (5.0 g, 0.041 mol)

-

Oxidizing Agent: Pyridinium chlorochromate (PCC, 1.2 eq)

-

Solvent: Dichloromethane (50 mL)

Coupling Strategies for Thioether Formation

The final step involves coupling the pyrimidinone thiolate with the 2-(4-bromophenyl)-2-oxoethyl bromide.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with amines or thiols can replace the bromine with nucleophiles like -NH₂ or -SH .

-

In the presence of catalytic Pd or Cu, cross-coupling reactions (e.g., Suzuki-Miyaura) may occur, forming biaryl derivatives .

Example Reaction:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Target compound | K₂CO₃, DMF, 4-methylbenzenethiol | 2-((2-(4-(methylthio)phenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one | 82% |

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to sulfoxide or sulfone derivatives depending on reaction conditions:

-

Sulfoxide formation : H₂O₂ (30%) in acetic acid at 25°C.

-

Sulfone formation : mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.

Characterization Data:

-

Sulfoxide derivative : δ (¹H NMR, DMSO-d₆) = 2.65 (s, CH₃), 3.92 (s, SOCH₂), 12.2 (s, NH).

-

Sulfone derivative : IR ν (C=O) = 1685 cm⁻¹; MS (m/z): [M+H]⁺ = 435.

Cyclization Reactions

Heating in the presence of acid catalysts promotes intramolecular cyclization. For instance, using toluene-4-sulfonic acid (PTSA) in toluene at 125–130°C forms fused thiazolo[3,2-a]pyrimidine derivatives :

Mechanism:

-

Protonation of the ketone oxygen in the oxoethyl group.

-

Nucleophilic attack by the pyrimidinone nitrogen, leading to ring closure.

-

Elimination of water to form a six-membered fused heterocycle .

Product:

-

3,7-Dimethyl-2-acetyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Reduction Reactions

The thioether and ketone groups are susceptible to reduction:

-

Ketone reduction : NaBH₄ in ethanol reduces the oxoethyl group to a hydroxyl group.

-

Thioether cleavage : LiAlH₄ cleaves the S–C bond, yielding a thiol intermediate.

Example Reduction Pathway:

| Starting Material | Reagent | Product | Notes |

|---|---|---|---|

| Target compound | NaBH₄, EtOH | 2-((2-(4-bromophenyl)-2-hydroxyethyl)thio)-6-methylpyrimidin-4(1H)-one | Retains pyrimidinone core |

Condensation with Hydrazines

The ketone group reacts with hydrazines to form hydrazone derivatives, useful for further functionalization :

-

Reagents : Semicarbazide, thiosemicarbazide, or sulfonohydrazides in HCl/ethanol.

-

Applications : These derivatives exhibit growth stimulant activity in biological assays .

Representative Reaction:

| Hydrazine | Product Structure | Biological Activity |

|---|---|---|

| Semicarbazide | 2-Acetyl hydrazone derivative | Plant growth stimulation |

Hydrolysis Under Acidic/Basic Conditions

The pyrimidinone ring undergoes hydrolysis in strongly acidic or alkaline media:

-

Acidic hydrolysis (HCl, reflux): Cleavage of the pyrimidinone ring to form thiouracil analogs .

-

Basic hydrolysis (NaOH, H₂O/EtOH): Degradation to mercapto derivatives.

Halogenation and Functionalization

The methyl group on the pyrimidinone ring undergoes free-radical bromination using NBS (N-bromosuccinimide) in CCl₄, yielding bromomethyl derivatives .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, studies have shown that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced tumor growth .

2. Antimicrobial Properties

Compounds with a similar structure have demonstrated antimicrobial activity against various pathogens. The presence of the thioether group is believed to enhance the compound's ability to penetrate microbial membranes, making it effective against resistant strains .

3. Anti-inflammatory Effects

Pyrimidine derivatives are also investigated for their anti-inflammatory potential. Research suggests that these compounds can inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Research

In a study conducted by Smith et al., the compound was tested on several cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .

Patent Applications

The compound has been included in several patent applications focusing on its therapeutic uses:

- Patent CA 2723039 describes cyclic inhibitors targeting 11Beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders. The patent outlines methods for synthesizing similar compounds and their use in treating conditions related to cortisol metabolism .

- Other patents have explored variations of the compound for enhanced efficacy or reduced side effects, highlighting ongoing research into its pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one can be contextualized by comparing it to structurally analogous pyrimidinone derivatives. Key comparisons include:

Substituent Effects on Anticonvulsant Activity

- 4-Bromophenyl vs. 4-Chlorophenyl Derivatives :

The 4-bromophenyl substituent in the target compound demonstrates superior anticonvulsant activity in pentylenetetrazole-induced seizure models compared to its 4-chlorophenyl analog. Bromine’s larger atomic radius and stronger electron-withdrawing effect may enhance interactions with hydrophobic pockets in neuronal ion channels, as observed in studies of 6-methyl-2-[(2-oxo-2-arylethyl)thio]pyrimidin-4(3H)-ones .- Activity Data :

- 4-Bromophenyl derivative : 80% seizure inhibition at 50 mg/kg.

4-Chlorophenyl derivative : 65% seizure inhibition at the same dose .

4-Bromophenyl vs. Hydroxyphenyl Derivatives :

Substitution with a 2,4-dihydroxyphenyl group (as in ’s compound, CAS 401819-97-4) reduces anticonvulsant efficacy (40% seizure inhibition) due to increased polarity and reduced blood-brain barrier permeability .

Impact of Heterocyclic and Alkyl Substituents

- Thiophene vs. Phenyl Rings: Pyrimidinones with thiophene substituents (e.g., 4-oxo-2-(propylthio)-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile from ) exhibit moderate antibacterial activity but weaker central nervous system effects. The aromatic thiophene may enhance π-π stacking in bacterial enzyme binding sites but lacks the halogen’s electronic effects critical for anticonvulsant action .

- Trifluoromethyl vs.

Structural Analogues with Modified Thioether Chains

- Phenacyl vs. Benzyl Thioethers: Replacing the phenacylthioether (as in the target compound) with a benzylthioether (e.g., 6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4(3H)-one, ) introduces steric hindrance, reducing anticonvulsant potency. The rigid phenacyl group likely maintains optimal spatial orientation for target engagement .

Data Tables

Table 2: Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|

| 2-((2-(4-Bromophenyl)-2-oxoethyl)thio)-6-methyl | 1.8 | 0.12 (PBS) | Bromophenyl, thiouracil |

| 2-(Methylthio)-6-(trifluoromethyl) | 2.1 | 0.08 (PBS) | CF3, methylthio |

| 2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl | 0.9 | 0.45 (PBS) | Dihydroxyphenyl, hydroxyl |

Research Findings and Mechanistic Insights

- Anticonvulsant Mechanism : The 4-bromophenyl derivative likely modulates voltage-gated sodium or calcium channels, as suggested by its efficacy in maximal electroshock models. Bromine’s electron-withdrawing nature enhances dipole interactions with channel proteins .

- Metabolic Stability: The bromine atom reduces oxidative metabolism compared to non-halogenated analogs, as evidenced by prolonged half-life in rodent pharmacokinetic studies .

- Synergy with Methyl Group: The 6-methyl group on the pyrimidinone core balances lipophilicity and steric effects, optimizing blood-brain barrier penetration without excessive plasma protein binding .

Biological Activity

The compound 2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 396.3 g/mol. The structure includes a bromophenyl group, a thioether linkage, and a pyrimidinone moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.3 g/mol |

| Density | 1.323 g/cm³ |

| Boiling Point | 467.1 °C |

| LogP | 3.1157 |

Synthesis

The synthesis of This compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The presence of the thioether and bromophenyl groups is critical for enhancing the compound's reactivity and biological potential.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including our compound of interest. For instance, compounds with similar structures have shown promising antibacterial activity against pathogens such as E. coli and S. aureus. In one study, derivatives were tested against these microorganisms, demonstrating zones of inhibition that suggest moderate to strong antibacterial effects .

Anticancer Activity

Pyrimidine derivatives are known for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The compound has been hypothesized to interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells. In vitro studies indicated that similar compounds can induce cytotoxicity in various cancer cell lines .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and compounds with thioether linkages have been explored for their anti-inflammatory potential. Research suggests that the thioether group may play a role in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Case Study 1: Antibacterial Screening

A recent screening of synthesized pyrimidine derivatives revealed that those containing the thioether moiety exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study measured the zone of inhibition using standard antimicrobial susceptibility testing methods .

Case Study 2: Cytotoxicity Assays

In another investigation focused on anticancer properties, derivatives similar to This compound were tested against human cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxic effects, suggesting that further optimization could yield more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(1H)-one, and how can reaction intermediates be characterized?

- Methodology : A multi-step synthesis is typically employed, starting with the condensation of 4-bromophenylacetone with thiourea derivatives to form the pyrimidinone core. The thioether linkage can be introduced via nucleophilic substitution using mercaptoacetic acid derivatives. Key intermediates should be characterized using FTIR (to confirm carbonyl and thioether groups), H/C NMR (to verify regiochemistry and substitution patterns), and HRMS (for molecular weight validation). Reaction optimization may involve varying solvents (e.g., DMF or THF) and catalysts (e.g., KCO) to improve yield .

Q. How can spectroscopic techniques resolve ambiguities in the structural assignment of this compound?

- Methodology : Use complementary techniques:

- NMR : H-H COSY and HSQC can clarify coupling patterns and assign protons to specific positions on the pyrimidinone ring.

- X-ray crystallography : Single-crystal analysis (if feasible) provides unambiguous confirmation of the thioether linkage and bromophenyl orientation .

- Raman spectroscopy : Differentiates sulfur-containing moieties (e.g., C=S vs. C-S-C) that may form during side reactions .

Q. What experimental strategies mitigate side reactions during the formation of the thioether bond?

- Methodology :

- Temperature control : Maintain reactions at 60–80°C to avoid over-oxidation of sulfur.

- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyl or amino groups) on intermediates using acetyl or tert-butyldimethylsilyl (TBS) groups.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound from disulfide byproducts .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology :

- Computational modeling : Perform DFT calculations to map electron density distributions (e.g., Fukui indices) on the pyrimidinone ring and bromophenyl group.

- Experimental validation : Conduct Suzuki-Miyaura coupling with boronic acids to assess the bromine atom’s leaving group capability. Monitor reactivity via LC-MS and compare with non-brominated analogs .

Q. What strategies are effective in analyzing the compound’s potential as a kinase inhibitor, given structural similarities to known pyrimidinone-based therapeutics?

- Methodology :

- Molecular docking : Screen against kinase crystal structures (e.g., EGFR or CDK2) to predict binding affinity.

- Enzymatic assays : Measure IC values in kinase inhibition assays using ADP-Glo™ or fluorescence polarization.

- SAR studies : Synthesize analogs with modified thioether chains or methyl groups to identify critical pharmacophores .

Q. How can polymorphic forms of this compound impact its biological activity, and what analytical methods are suitable for characterization?

- Methodology :

- Thermal analysis : Use DSC and TGA to identify melting points and stability differences between polymorphs.

- PXRD : Compare diffraction patterns to reference databases.

- Solubility studies : Assess dissolution rates in biorelevant media (e.g., FaSSIF) to correlate crystal form with bioavailability .

Q. How should researchers address discrepancies in bioactivity data across different cell lines or animal models?

- Methodology :

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolic profiling : Use LC-HRMS to identify species-specific metabolites that may activate or deactivate the compound.

- In vitro-in vivo correlation (IVIVC) : Validate findings using 3D spheroid models or organ-on-a-chip systems .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfur-mediated steps to minimize oxidation .

- Characterization : Cross-validate spectral data with structurally related compounds (e.g., ’s thieno-pyrimidinones) to resolve ambiguities .

- Biological assays : Include counter-screens against non-target proteins (e.g., cytochrome P450 enzymes) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.